4-Bromo-3-fluorotoluene chemical structure and analysis
4-Bromo-3-fluorotoluene chemical structure and analysis
An In-Depth Technical Guide to 4-Bromo-3-fluorotoluene: Structure, Synthesis, and Analysis
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-3-fluorotoluene (CAS No. 452-74-4), a critical fluorinated aromatic building block in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into the compound's synthesis, characterization, and application, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of 4-Bromo-3-fluorotoluene
4-Bromo-3-fluorotoluene is a substituted aromatic hydrocarbon whose value lies in the strategic placement of its functional groups.[1][2] The methyl group, the fluorine atom, and the bromine atom each offer distinct reactivity and properties, making the molecule a highly versatile intermediate.[2][3] The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex molecular scaffolds.[3][4] Simultaneously, the fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of a target molecule, which are critical considerations in the design of novel pharmaceuticals and agrochemicals.[3][5] This dual functionality makes it an indispensable tool for chemists aiming for precise structural control in their synthetic endeavors.[3]
Chemical Structure Diagram
Caption: Chemical structure of 4-Bromo-3-fluorotoluene.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical properties is foundational for its safe handling, storage, and application in reactions. 4-Bromo-3-fluorotoluene is a colorless to light yellow liquid.[1][6][7] Key quantitative data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 452-74-4 | [1][8] |
| Molecular Formula | C₇H₆BrF | [1][8][9] |
| Molecular Weight | 189.02 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [1][6][8] |
| Density | 1.494 g/mL at 25 °C | [1][8] |
| Boiling Point | 95 °C at 50 mm Hg | [1][8] |
| Flash Point | 35 °C (95 °F) - closed cup | [1][8] |
| Refractive Index (n20/D) | 1.53 | [1][8] |
| Purity | Typically ≥98% | [1] |
Safety & Handling
4-Bromo-3-fluorotoluene is classified as a flammable liquid and an irritant.[6] It causes skin and serious eye irritation and may cause respiratory irritation.[6][7]
-
Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
-
Precautionary Measures: Use in a well-ventilated area, preferably a fume hood.[7][11] Keep away from heat, sparks, and open flames.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[1][8][11] Keep containers tightly closed.[11][12]
Synthesis Pathway: A Multi-Step Approach
A common and documented route for synthesizing 4-Bromo-3-fluorotoluene starts from o-nitro-p-toluidine (Fast Red Base GL).[13][14] This multi-step synthesis is a classic example of manipulating functional groups on an aromatic ring through diazonium salt chemistry.
Synthesis Workflow Diagram
Caption: A representative synthetic workflow for 4-Bromo-3-fluorotoluene.
Rationale Behind the Synthetic Strategy
-
Diazotization and Sandmeyer Reaction: The synthesis begins by converting the primary amine of o-nitro-p-toluidine into a diazonium salt. This is a cornerstone of aromatic chemistry, as the diazonium group is an excellent leaving group. The subsequent Sandmeyer reaction with cuprous bromide (CuBr) is a reliable method for introducing a bromine atom onto the ring at the position of the former amine.[13]
-
Reduction of the Nitro Group: The nitro group, having served its purpose by directing the initial substitution patterns, is now reduced to a primary amine. Common methods include catalytic hydrogenation or using metals like iron or tin in acidic conditions.[14] This step is critical as it sets up the molecule for the introduction of the fluorine atom.
-
Schiemann Reaction: The newly formed amine is subjected to another diazotization, this time in the presence of fluoroboric acid (HBF₄). The resulting diazonium tetrafluoroborate salt is then thermally decomposed. This classic Schiemann reaction is one of the most effective methods for introducing a fluorine atom onto an aromatic ring.[13]
This sequence is logical because it leverages well-established, high-yielding reactions to install the substituents in the correct positions, controlling the regiochemistry at each step.
Comprehensive Analytical Characterization
Confirming the identity and purity of 4-Bromo-3-fluorotoluene is paramount. A multi-technique approach provides a self-validating system, ensuring the material meets the stringent quality standards required for research and development.
Analytical Workflow Diagram
Caption: Integrated workflow for the analysis of 4-Bromo-3-fluorotoluene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular connectivity and environment of each nucleus. Spectral data can be found on public databases.[10][15]
¹H NMR Analysis:
-
Expected Signals: The ¹H NMR spectrum will show a singlet for the methyl (CH₃) protons and a complex multiplet pattern for the three aromatic protons.
-
Causality: The splitting of the aromatic protons is governed by couplings to each other (ortho, meta) and, crucially, to the ¹⁹F nucleus. This H-F coupling is characteristic and helps confirm the relative positions of the substituents.
¹³C NMR Analysis:
-
Expected Signals: The spectrum will show seven distinct carbon signals: one for the methyl carbon and six for the aromatic carbons.
-
Causality: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon directly bonded to bromine (C-Br) will be shifted upfield compared to a standard aromatic carbon, while the carbon bonded to fluorine (C-F) will show a large one-bond C-F coupling constant (¹JCF), which is definitive evidence of the C-F bond.[10]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of 4-Bromo-3-fluorotoluene in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more for good signal-to-noise.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for confirming molecular weight and assessing the purity of volatile compounds like 4-Bromo-3-fluorotoluene.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a characteristic molecular ion peak (M⁺).
-
Causality: Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity.[10] This isotopic pattern is a definitive signature for a molecule containing one bromine atom. The top peak in the mass spectrum is often observed at m/z 109, corresponding to the loss of the bromine atom.[10]
-
Gas Chromatography (GC): Provides a purity profile. A high-purity sample will show a single major peak. The retention time is a characteristic property under specific GC conditions.[13]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument: A standard GC-MS system.
-
GC Parameters:
-
Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injector: Split mode (e.g., 50:1 split ratio) at 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Integrate the peak area in the total ion chromatogram (TIC) to determine purity (Area %). Compare the obtained mass spectrum with a reference library (e.g., NIST, Wiley) and verify the characteristic Br isotopic pattern.[10][16]
Infrared (IR) Spectroscopy
FTIR provides a "fingerprint" of the molecule by identifying its functional groups and bond vibrations.
-
Expected Absorptions:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic, from CH₃): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic ring): ~1400-1600 cm⁻¹
-
C-F stretching: A strong band typically in the 1000-1300 cm⁻¹ region.
-
C-Br stretching: A band in the fingerprint region, typically ~500-650 cm⁻¹.
-
-
Causality: The presence and position of these bands confirm the existence of the aromatic ring, the methyl group, and the carbon-halogen bonds.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: As the compound is a liquid, the simplest method is to place a single drop between two salt plates (NaCl or KBr) to form a thin film (neat analysis).
-
Instrument: A standard FTIR spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Collect a background spectrum of the clean salt plates first, then collect the sample spectrum. The instrument software will automatically ratio the two to produce the final absorbance spectrum.
Applications in Research and Drug Development
The unique structure of 4-Bromo-3-fluorotoluene makes it a valuable starting material in several high-value applications.
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of complex molecules with potential therapeutic activity.[1][2] For example, it has been used in the synthesis of S-trityl-L-cysteine based inhibitors that exhibit potent antitumor activity in lung cancer models.[8][14] The fluorine atom can enhance drug properties like metabolic stability and binding affinity.[3]
-
Agrochemical Development: Similar to pharmaceuticals, the incorporation of fluorine and bromine can lead to the development of more potent and selective herbicides, insecticides, and fungicides.[2]
-
Materials Science: The compound can be used in the synthesis of specialized polymers and liquid crystals, where its electronic properties can be leveraged to create materials with specific optical or conductive characteristics.[2][7]
References
-
Exploring 4-Bromo-3-Fluorotoluene: A Versatile Chemical Intermediate. (n.d.). Self Chemical. [Link]
-
Cas 452-74-4, 4-Bromo-3-fluorotoluene. (n.d.). LookChem. [Link]
-
4-BROMO-3-FLUOROTOLUENE. (n.d.). INDOFINE Chemical Company, Inc.[Link]
-
Tao, Z. (2007). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. ResearchGate. [Link]
-
4-Bromo-3-fluorotoluene: Properties, Applications, and Sourcing Guide. (n.d.). Autech. [Link]
-
Mastering Organic Synthesis with 4-Bromo-3-fluorotoluene: A Key Building Block. (n.d.). Autech. [Link]
-
Exploring the Chemical Reactivity and Applications of 4-Bromo-3-fluorotoluene. (2025). Autech. [Link]
-
4-Bromo-3-fluorotoluene. (n.d.). PubChem. [Link]
-
The Role of Fluorinated Aromatics like 4-Bromo-3-fluorotoluene in Advanced Chemistry. (2025). Autech. [Link]
-
Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. (2024). MDPI. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. China 4-Bromo-3-fluorotolueneï¼CAS# 452-74-4) Manufacturer and Supplier | Xinchem [xinchem.com]
- 8. Cas 452-74-4,4-Bromo-3-fluorotoluene | lookchem [lookchem.com]
- 9. 4-BROMO-3-FLUOROTOLUENE | 452-74-4 | INDOFINE Chemical Company [indofinechemical.com]
- 10. 4-Bromo-3-fluorotoluene | C7H6BrF | CID 573280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. 4-Bromo-3-fluorotoluene | 452-74-4 | TCI AMERICA [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. 4-Bromo-3-fluorotoluene | 452-74-4 [chemicalbook.com]
- 15. 4-Bromo-3-fluorotoluene(452-74-4) 1H NMR spectrum [chemicalbook.com]
- 16. mdpi.com [mdpi.com]
